1-(4-aminophenyl)-N-(prop-2-en-1-yl)methanesulfonamide
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Overview
Description
1-(4-aminophenyl)-N-(prop-2-en-1-yl)methanesulfonamide is an organic compound that features both an amine group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-aminophenyl)-N-(prop-2-en-1-yl)methanesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 4-nitroaniline.
Reduction: The nitro group of 4-nitroaniline is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonamide Formation: The resulting 4-aminophenyl compound is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Allylation: Finally, the sulfonamide is allylated using allyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-aminophenyl)-N-(prop-2-en-1-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
1-(4-aminophenyl)-N-(prop-2-en-1-yl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: The compound can be used in the development of polymers and advanced materials due to its functional groups.
Biology: It may serve as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-aminophenyl)-N-(prop-2-en-1-yl)methanesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes.
Protein Binding: The amine and allyl groups can form covalent or non-covalent interactions with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-aminophenyl)-N-methylmethanesulfonamide
- 1-(4-aminophenyl)-N-ethylmethanesulfonamide
- 1-(4-aminophenyl)-N-(prop-2-en-1-yl)ethanesulfonamide
Uniqueness
1-(4-aminophenyl)-N-(prop-2-en-1-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the allyl group, in particular, allows for unique substitution reactions that are not possible with similar compounds.
Properties
IUPAC Name |
1-(4-aminophenyl)-N-prop-2-enylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-2-7-12-15(13,14)8-9-3-5-10(11)6-4-9/h2-6,12H,1,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOOHPOSSATBHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)CC1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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